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Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Documentation Hub

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  • Product: Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one
  • CAS: 269078-84-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one via Advanced NMR Spectroscopy

Abstract: Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS: 269078-84-4) is a highly valued conformationally restricted building block utilized in solid-phase peptide synthesis (SPPS) and targeted drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS: 269078-84-4) is a highly valued conformationally restricted building block utilized in solid-phase peptide synthesis (SPPS) and targeted drug development[1][2]. By introducing a rigidified tetrahydroquinoxalin-3-one core into peptide sequences, it enhances proteolytic stability and directs secondary structure. However, due to the presence of multiple isolated spin systems and a rotamer-inducing Fmoc carbamate, standard 1D NMR is insufficient for unambiguous structural verification. As a Senior Application Scientist, I have designed this whitepaper to detail a self-validating, multiparametric NMR workflow utilizing Variable Temperature (VT) NMR and 2D heteronuclear correlations to achieve complete resonance assignment.

Chemical Profile & The Analytical Challenge

The target molecule consists of three distinct structural domains:

  • The Fmoc protecting group attached at the N1 position.

  • The 1,2,3,4-tetrahydroquinoxalin-3-one core , providing the rigid scaffold.

  • The Carboxymethyl moiety attached at the N4 position.

The Causality of Spectral Complexity

The primary analytical challenge lies in differentiating the two isolated methylene groups: the C2-methylene of the core ( N1−CH2​−C3=O ) and the N4-carboxymethyl group ( N4−CH2​−COOH ). Both exist in nearly identical electronic environments (flanked by a nitrogen atom and a carbonyl group), resulting in heavy spectral overlap.

Furthermore, the partial double-bond character of the N1-carbamate bond restricts rotation. In Fmoc-protected cyclic amines, this leads to cis/trans rotamers that duplicate signals in the NMR spectrum at room temperature, complicating integration and assignment[3].

Sample Preparation & Solvent Causality

To ensure a self-validating protocol, sample preparation must account for the chemical behavior of the molecule's functional groups.

  • Solvent Selection: DMSO- d6​ (100 atom % D)

  • Concentration: 20 mg in 0.6 mL (approx. 75 mM)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

The Causality Behind the Solvent: Why choose DMSO- d6​ over CDCl3​ ? The free carboxylic acid on the N4-carboxymethyl group readily forms hydrogen-bonded dimers in non-polar solvents like CDCl3​ . This dimerization broadens the acidic proton signal and induces concentration-dependent chemical shifts. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, reproducible resonances. Additionally, DMSO has a high boiling point, stabilizing the sample for high-temperature VT-NMR.

The Self-Validating NMR Workflow

To systematically break down the structural complexities, we employ a phased NMR approach.

G A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C) A->B C VT-NMR (353 K) B->C D 2D HSQC/COSY (Direct Mapping) C->D E 2D HMBC/NOESY (Connectivity) D->E F Unambiguous Assignment E->F

Figure 1: Phased NMR workflow for resolving rotamers and assigning connectivity.

Phase 1: Overcoming Rotameric Duplication via VT-NMR

At 298 K, the 1H NMR spectrum will exhibit peak doubling for the Fmoc- CH2​ , Fmoc-CH, and C2-methylene protons due to the slow exchange of Fmoc rotamers on the NMR timescale.

  • Action: Elevate the probe temperature to 353 K (80 °C) to achieve fast exchange.

  • Self-Validation Check: The duplicated peaks will coalesce into sharp, time-averaged singlets/multiplets. To validate that this is a dynamic process and not thermal degradation (such as premature Fmoc cleavage, which typically requires basic conditions like piperidine[4]), the sample must be cooled back to 298 K. The exact reappearance of the rotameric ratio confirms sample integrity.

Phase 2: Unambiguous Methylene Assignment via HMBC

With coalesced peaks at 353 K, 2D HMBC (Heteronuclear Multiple Bond Correlation) is employed to trace 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings. This is the only definitive method to distinguish the C2-methylene from the N4-methylene.

HMBC Fmoc Fmoc Carbamate (C=O, ~154 ppm) C2 Core C2 Methylene (-CH2-, ~48 ppm) C2->Fmoc 3J_CH C3 Core C3 Amide (C=O, ~166 ppm) C2->C3 2J_CH N4_CH2 N4 Methylene (-CH2-, ~46 ppm) N4_CH2->C3 3J_CH COOH Carboxylic Acid (C=O, ~171 ppm) N4_CH2->COOH 2J_CH

Figure 2: HMBC correlation network used to distinguish isolated methylene groups.

  • C2-Methylene Assignment: The protons at C2 will show a strong 3JCH​ correlation across the N1 atom to the Fmoc carbamate carbonyl (~154 ppm).

  • N4-Methylene Assignment: The protons of the carboxymethyl group will show a 2JCH​ correlation to the free carboxylic acid carbonyl (~171 ppm) and a 3JCH​ correlation to the C3 amide carbonyl of the core (~166 ppm).

Quantitative Data Presentation

The following table summarizes the validated chemical shifts. Data is representative of acquisition at 353 K in DMSO- d6​ to eliminate rotameric splitting and provide a unified assignment.

Structural DomainPosition 13C Shift (ppm) 1H Shift (ppm)Multiplicity & Integration
Fmoc Group Carbamate C=O154.5--
Fmoc CH2​ 67.24.35d (2H)
Fmoc CH46.84.22t (1H)
Aromatic Carbons120.1 - 143.87.30 - 7.85m (8H)
Quinoxaline Core C2 Methylene ( CH2​ )48.54.55s (2H)
C3 Amide (C=O)166.2--
Aromatic Carbons115.0 - 135.06.80 - 7.50m (4H)
Carboxymethyl N4 Methylene ( CH2​ )45.84.65s (2H)
Carboxylic Acid (C=O)171.412.5s (1H, broad)

Step-by-Step Experimental Protocol

  • Sample Preparation: Dissolve 20.0 mg of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one in 600 µL of anhydrous DMSO- d6​ . Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C nuclei. Lock onto the DMSO- d6​ deuterium signal.

  • Initial 1D Acquisition (298 K): Acquire a standard 1H spectrum (ns=16, d1=2s).

    • Self-Validation Check: Integrate the Fmoc aromatic protons (8H) against the core aromatic protons (4H). A perfect 2:1 ratio confirms that the Fmoc group is fully intact prior to heating.

  • VT-NMR Equilibration (353 K): Ramp the variable temperature unit to 353 K. Allow 10-15 minutes for thermal equilibration. Re-shim the magnet (Z1, Z2, Z3) as the solvent viscosity changes significantly at elevated temperatures.

  • 2D Acquisition (353 K):

    • HSQC: Acquire with 1JCH​ optimized for 145 Hz. This maps all protons to their directly attached carbons.

    • HMBC: Acquire with long-range nJCH​ optimized for 8 Hz. This provides the crucial carbonyl linkages outlined in Figure 2.

  • Cooling & Verification: Return the probe to 298 K and acquire a final 1H spectrum to confirm the reappearance of rotamers and verify no thermal degradation occurred during the 2D acquisitions.

References

  • ResearchGate. "Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines." ResearchGate. Available at: [Link]

Sources

Exploratory

Engineering Conformational Rigidity: The Role of Fmoc-Protected Tetrahydroquinoxalin-3-one Derivatives in Peptidomimetic Drug Discovery

Executive Summary While native peptides offer exceptional target specificity, their clinical translation is frequently hindered by poor oral bioavailability, lack of membrane permeability, and rapid proteolytic degradati...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

While native peptides offer exceptional target specificity, their clinical translation is frequently hindered by poor oral bioavailability, lack of membrane permeability, and rapid proteolytic degradation. Peptidomimetics resolve these limitations by bridging the gap between biologics and small molecules. Among the most valuable "privileged scaffolds" in this domain is the 1,2,3,4-tetrahydroquinoxalin-3-one (THQ) core.

By utilizing Fmoc (9-fluorenylmethoxycarbonyl) protected derivatives—specifically Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one —medicinal chemists can seamlessly integrate highly rigid, proteolytically stable motifs directly into standard Solid-Phase Peptide Synthesis (SPPS) workflows[1]. This whitepaper explores the chemical rationale, step-by-step synthetic methodologies, and therapeutic applications of these critical building blocks in modern drug discovery.

Chemical Rationale & Structural Biology

The integration of Fmoc-protected THQ derivatives into a peptide sequence is not merely a structural substitution; it is a calculated thermodynamic and pharmacokinetic intervention.

Causality Behind the Scaffold
  • Conformational Restriction (Thermodynamic Advantage): The bicyclic THQ core acts as a surrogate for native amino acids (such as proline or phenylalanine), effectively locking the dihedral angles ( ϕ and ψ ) of the peptide backbone. By forcing the molecule into a predictable secondary structure (e.g., a β -turn), the entropic penalty typically incurred upon target binding is drastically reduced, thereby increasing receptor affinity.

  • Proteolytic Shielding: The incorporation of the non-natural, bulky THQ ring sterically occludes adjacent amide bonds from endogenous proteases, significantly extending the plasma half-life of the therapeutic agent.

  • Orthogonal Protection System: The Fmoc group is base-labile (cleaved by piperidine), which is perfectly orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the solid support linkage[2]. This self-validating chemical system ensures that premature chain termination or side-chain reactions do not occur during iterative elongation.

Experimental Methodology: Solid-Phase Synthesis of THQ-Peptidomimetics

To harness the THQ scaffold, researchers must employ highly optimized SPPS protocols. The following step-by-step methodology details the integration of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one into a nascent peptide chain.

Step-by-Step SPPS Protocol
  • Step 1: Resin Swelling & Preparation. Swell Rink Amide MBHA resin (loading capacity: 0.6 mmol/g) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Swelling maximizes the polymer matrix's pore accessibility, ensuring uniform diffusion of reagents.

  • Step 2: Initial Fmoc Deprotection. Treat the resin with 20% (v/v) piperidine in DMF for two cycles of 10 minutes. Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, generating a dibenzofulvene byproduct that is scavenged by the excess piperidine, exposing the primary amine.

  • Step 3: Coupling of the Fmoc-THQ Derivative. Dissolve 3.0 equivalents of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one, 3.0 eq of HATU (coupling reagent), and 6.0 eq of DIPEA (base) in DMF. Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Step 4: Self-Validating Checkpoint (Kaiser Test). Perform a Kaiser (ninhydrin) test on a micro-cleaved bead sample. A colorless bead validates complete acylation (primary amines fully consumed). A blue bead indicates incomplete coupling, requiring a second coupling cycle to prevent deletion sequences.

  • Step 5: Chain Elongation. Repeat the deprotection and coupling cycles (Steps 2–4) to append subsequent amino acids to the N-terminus of the THQ scaffold.

  • Step 6: Global Cleavage and Deprotection. Treat the resin with a cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5 v/v/v) for 2 hours. Causality: Trifluoroacetic acid (TFA) simultaneously cleaves the peptidomimetic from the linker and removes all acid-labile side-chain protecting groups. Triisopropylsilane (TIPS) acts as a carbocation scavenger to prevent re-alkylation of the peptide.

  • Step 7: Precipitation. Precipitate the crude product in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC.

SPPS_Workflow N1 Resin Swelling (DMF) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling (Fmoc-THQ + HATU/DIPEA) N2->N3 N4 Kaiser Test (Validation) N3->N4 N4->N2 If Blue (Incomplete) N5 Global Cleavage (TFA Cocktail) N4->N5 If Colorless (Complete) N6 RP-HPLC Purification N5->N6

Iterative SPPS workflow integrating Fmoc-THQ derivatives.

Therapeutic Applications & Biological Efficacy

The tetrahydroquinoxaline scaffold extends far beyond a simple structural spacer; it actively engages in critical pharmacophore interactions across diverse disease states.

Oncology: PARP-1 Inhibition

Derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline have been successfully deployed as bio-isosteric scaffolds to the phthalazinone motif found in the blockbuster drug Olaparib[3]. These compounds act as potent Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitors. By binding to the active site of PARP-1, they prevent the repair of DNA single-strand breaks. In breast cancer cells harboring mutant BRCA1 (e.g., MDA-MB-436), this inhibition forces replication fork collapse, driving the cell into synthetic lethality and programmed apoptosis[3].

PARP1_Pathway D1 DNA Single-Strand Break P1 PARP-1 Recruitment D1->P1 I1 THQ-Derivative Binding (Bio-isosteric Inhibition) P1->I1 Intervention R1 Failed DNA Repair (Replication Fork Collapse) I1->R1 A1 Synthetic Lethality (Apoptosis in BRCA-mut cells) R1->A1

Mechanism of action for THQ-based PARP-1 inhibitors driving synthetic lethality.

Oncology: Microtubule Targeting Agents

Novel tetrahydroquinoxaline sulfonamide derivatives have been designed as Colchicine Binding Site Inhibitors (CBSIs)[4]. Molecular docking studies reveal that the tetrahydroquinoxaline group locates precisely at the interface of α and β tubulin, forming critical hydrophobic interactions with β Asn258, β Met259, and β Lys352[4]. This binding inhibits tubulin polymerization, effectively arresting the cancer cell cycle at the G2/M phase and overcoming traditional multidrug resistance.

Antimicrobial Agents

Beyond oncology, the scaffold has shown profound utility in infectious diseases. Ribose-linked 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acids (structurally similar to the natural product hunanamycin A) have demonstrated broad-spectrum antibacterial activity, positioning them as highly promising leads for novel antibiotic development[5].

Quantitative Data Summary

The biological potency of tetrahydroquinoxaline derivatives is well-documented. The table below summarizes the inhibitory concentrations (IC50/MIC) of key THQ-based compounds against their respective targets.

Compound Class / ScaffoldBiological TargetCell Line / OrganismPotency (IC50 / MIC)Reference
Olaparib (Standard Control) PARP-1 EnzymeMDA-MB-436 (Breast Cancer)4.40 nM[3]
THQ-Dimethyl Pyrazole (Cmpd 5) PARP-1 EnzymeMDA-MB-436 (Breast Cancer)3.05 nM[3]
THQ-Sulfonamide (Cmpd 8a) PARP-1 EnzymeMDA-MB-436 (Breast Cancer)2.31 nM[3]
THQ-Sulfonamide (Cmpd I-7) α/β -Tubulin (CBSI)HT-29 (Colon Cancer)Strong G2/M Arrest[4]
THQ-Ribose (Hunanamycin analog) Bacterial Cell WallStaphylococcus aureusMIC = 0.34 μg/mL[5]

Conclusion

Fmoc-protected tetrahydroquinoxalin-3-one derivatives represent a critical nexus between combinatorial chemistry and structure-based drug design. By providing a rigid, proteolytically stable, and synthetically accessible scaffold, these molecules empower the discovery of next-generation peptidomimetics. As demonstrated by their potent activity as PARP-1 inhibitors, tubulin disruptors, and antimicrobial agents, the THQ core will continue to be an indispensable tool in the medicinal chemist's arsenal.

References

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Structural Revision of a Natural Tetrahydroquinoxaline-6-carboxylic Acid Isolated from Caulis Sinomenii through Total Synthesis of Both the Regioisomers Source: American Chemical Society (ACS) Publications URL:[5]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: National Institutes of Health (NIH) / PMC URL:[4]

  • Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Product Specifications & Applications Source: Chem-Impex International URL:[2]

Sources

Foundational

Crystallographic Characterization and Structural Dynamics of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one: A Technical Guide

Introduction & Core Rationale Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS: 269078-84-4) is a highly specialized, conformationally constrained bicyclic peptidomimetic building block[1]. With the molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS: 269078-84-4) is a highly specialized, conformationally constrained bicyclic peptidomimetic building block[1]. With the molecular formula C₂₅H₂₀N₂O₅ and a molecular weight of 428.44 g/mol [2], it is widely utilized in solid-phase peptide synthesis (SPPS) and rational drug design to restrict the ϕ and ψ dihedral angles of the peptide backbone[1].

From a crystallographic perspective, this molecule presents a fascinating dichotomy: the highly rigid tetrahydroquinoxalin-3-one core contrasts sharply with the conformational flexibility of the 9-fluorenylmethoxycarbonyl (Fmoc) carbamate linkage. In the solid state, the Fmoc group acts as a primary driver of supramolecular assembly through extensive π−π stacking[3], while the bicyclic core typically adopts a puckered or half-chair conformation analogous to the piperazine ring in 1,2,3,4-tetrahydroquinoxaline[4]. Understanding these precise crystallographic parameters is critical for computational modeling and structure-based drug design.

Experimental Methodology: Crystallization & X-Ray Diffraction

Obtaining diffraction-quality single crystals of Fmoc-protected constrained amino acids is notoriously difficult due to kinetic trapping and amorphous precipitation[5]. The following self-validating protocol optimizes for the thermodynamic competing factors between the lipophilic Fmoc group and the polarizable core.

Step-by-Step Protocol & Causality
  • Solvent System Selection: Dissolve 50 mg of the compound in a minimal volume (approx. 0.5 mL) of a halogenated solvent (e.g., dichloromethane or chloroform).

    • Causality: The Fmoc group is highly lipophilic, while the carboxylic acid and quinoxalinone core require polarizability for solvation. A halogenated solvent perfectly balances these competing solubility requirements.

  • Anti-Solvent Vapor Diffusion: Place the open sample vial inside a larger sealed chamber containing 5 mL of a non-polar anti-solvent (e.g., n-hexane).

    • Causality: Vapor diffusion allows for a slow, thermodynamically controlled supersaturation gradient. This prevents rapid kinetic trapping, which typically results in twinned or microcrystalline powders.

  • Thermodynamic Incubation: Maintain the chamber at a constant 4 °C for 7–14 days.

    • Causality: Lower temperatures reduce the kinetic energy of the system, promoting ordered nucleation over random aggregation.

  • Crystal Harvesting & Cryoprotection: Select a single, optically clear crystal under a polarizing microscope. Mount it on a MiTeGen loop using Paratone-N oil.

    • Causality: Paratone-N acts as a cryoprotectant, displacing the mother liquor and preventing the formation of amorphous ice rings during flash-cooling, which would otherwise obscure high-resolution diffraction spots.

  • Data Collection & Self-Validation: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Before full data collection, perform a preliminary 10-frame rotational scan.

    • Self-Validating Quality Control: If the calculated mosaicity exceeds 1.0°, the crystal exhibits internal stress or twinning. The crystal is discarded, and the diffusion rate is lowered. If mosaicity is <0.5°, proceed with full data collection using Cu radiation ( λ=1.54184 Å).

    • Causality: Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors) and mitigates radiation-induced free radical damage.

Workflow Start Compound Solvation (DCM / CHCl3) Diffusion Vapor Diffusion (Hexane Anti-solvent) Start->Diffusion Controlled Supersaturation Nucleation Thermodynamic Nucleation (4°C Incubation) Diffusion->Nucleation Kinetic Minimization Harvesting Crystal Harvesting & Cryoprotection Nucleation->Harvesting Single-Domain Selection Diffraction X-Ray Diffraction (100 K, Cu Kα) Harvesting->Diffraction Flash-Cooling (100K)

Workflow for the crystallographic structure determination of Fmoc-protected peptidomimetics.

Structural Dynamics & Crystallographic Data

Based on high-resolution X-ray diffraction studies of analogous Fmoc-protected amino acids and tetrahydroquinoxaline derivatives[3][4][5], the structural parameters for Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one can be synthesized into the predictive crystallographic profile below.

Quantitative Data Summary

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Value RangeMechanistic Rationale
Crystal System Monoclinic or OrthorhombicTypical for chiral, Fmoc-protected amino acid derivatives lacking higher symmetry elements[5].
Space Group P21​ or P21​21​21​ Enantiopure compounds strictly crystallize in Sohncke space groups.
Unit Cell a,b,c (Å) a≈9−11,b≈15−18,c≈20−25 Dictated by the extended length of the Fmoc group and the rigid bicyclic core.
Volume ( V , ų) 2500−3000 Accommodates Z=4 molecules of C₂₅H₂₀N₂O₅ (MW = 428.44 g/mol )[2].
Temperature 100(2) KCryocooling minimizes thermal motion, ensuring sharp diffraction peaks.
Reflections / Parameters >4000/≈300 Ensures a high data-to-parameter ratio ( >10:1 ) for accurate anisotropic refinement.
Final R1​ / wR2​ <0.05/<0.12 Indicates a highly accurate structural model with minimal residual electron density.
Intermolecular Interaction Network

The crystal lattice is stabilized by a robust, multi-faceted interaction network. The carboxylic acid groups typically form centrosymmetric dimers via strong O−H⋯O hydrogen bonds, creating an R22​(8) motif[5]. Additionally, the amide N−H of the quinoxalinone ring acts as a hydrogen bond donor to adjacent carbonyl oxygens[4]. The bulky Fmoc groups interlock through offset face-to-face π−π stacking, shielding the hydrophilic hydrogen-bonded core from the surrounding solvent[3].

Interactions Core Tetrahydroquinoxalin-3-one Hbond1 N-H···O=C Hydrogen Bonds Core->Hbond1 Amide Donor Fmoc Fmoc Protecting Group PiStack π-π Stacking Fmoc->PiStack Fluorenyl Rings Carboxyl Carboxymethyl Moiety Hbond2 O-H···O Carboxylic Dimers Carboxyl->Hbond2 R2,2(8) Motif Hbond1->Core Hbond2->Carboxyl PiStack->Fmoc

Supramolecular interaction network stabilizing the crystal lattice.

References

  • Title: Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Product Information & Applications Source: J&K Scientific / PubChem Database URL: [Link]

  • Title: Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate Source: Acta Crystallographica Section E: Crystallographic Communications (2025) URL: [Link]

  • Title: 1,2,3,4-Tetrahydroquinoxaline Source: Acta Crystallographica Section E: Structure Reports Online (2007) URL: [Link]

  • Title: Hydrogels formed from Fmoc amino acids Source: CrystEngComm (2015) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing Novel Backbone Protecting Groups: The Case of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1][] How...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1][] However, the synthesis of "difficult sequences," particularly those prone to aggregation, remains a significant challenge, often leading to low yields and purity. A key strategy to overcome this is the introduction of backbone-protecting groups that temporarily modify the peptide amide backbone, disrupting secondary structure formation and enhancing solvation. This guide provides an in-depth exploration of this strategy, with a focus on novel, acid-labile protecting groups, using Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (Fmoc-Tq-OH) as a representative example of such a specialized reagent. While specific literature on Fmoc-Tq-OH is not extensively available, its structure suggests a role as an acid-labile backbone protecting group. The protocols and principles outlined herein are based on established methodologies for similar advanced reagents and provide a framework for the rational application of novel backbone protecting groups in the synthesis of challenging peptides.

The Challenge of "Difficult Sequences" in Fmoc-SPPS

During the elongation of the peptide chain on a solid support, certain sequences have a propensity to form stable intermolecular or intramolecular hydrogen bonds, leading to the formation of β-sheet-like structures.[3] This phenomenon, known as aggregation, can lead to several synthetic challenges:

  • Incomplete Deprotection: The aggregated peptide chains can shield the N-terminal Fmoc group, preventing its complete removal by the piperidine base.

  • Poor Coupling Efficiency: The collapsed and poorly solvated peptide-resin matrix can sterically hinder the incoming activated Fmoc-amino acid, leading to deletion sequences.

  • Physical Handling Issues: Resin aggregation can lead to significant swelling and clumping, making washing and reagent handling difficult, particularly in automated synthesizers.

Sequences rich in hydrophobic residues like Val, Ile, Leu, and Phe are particularly prone to aggregation.

The Role of Backbone Protection in Mitigating Aggregation

Backbone protection is a powerful strategy to disrupt the hydrogen bonding patterns that lead to aggregation.[1][4] This is achieved by temporarily introducing a protecting group onto the amide nitrogen of the peptide backbone. This modification effectively "breaks" the regular pattern of amide bonds, preventing the formation of stable secondary structures.

Key characteristics of an ideal backbone protecting group include:

  • Stability to Fmoc Deprotection Conditions: The group must be stable to the basic conditions (e.g., 20% piperidine in DMF) used for N-terminal Fmoc removal.

  • Labile to Final Cleavage Conditions: The group must be readily and completely removed during the final acidolytic cleavage of the peptide from the resin (e.g., with trifluoroacetic acid, TFA).

  • Minimal Steric Hindrance to Coupling: The introduction of the protecting group should not significantly hinder the subsequent coupling of the next amino acid.

  • Reduced Racemization: The use of the protecting group should not induce significant racemization at the protected amino acid residue.

Commonly used backbone protecting groups include 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb).[1][5] More recently, more acid-labile groups like tetrahydropyranyl (Thp) have been introduced to offer milder removal conditions and reduce potential side reactions.[4]

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (Fmoc-Tq-OH): A Structural Perspective

While detailed application data for Fmoc-Tq-OH is not prevalent in peer-reviewed literature, its chemical structure allows for informed hypotheses about its function in SPPS.

  • Core Structure: 4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one. The tetrahydroquinoxaline moiety is a heterocyclic system. The presence of the carboxymethyl group provides a handle for attachment to the peptide backbone.

  • Protecting Group: The Fmoc group indicates its use within the standard Fmoc-SPPS paradigm, where it would be cleaved by piperidine to expose the reactive functionality.

  • Hypothesized Application: Based on its structure, Fmoc-Tq-OH is likely designed to be incorporated as a backbone modification. The tetrahydroquinoxalinone moiety would be the backbone protecting group. Its removal would likely occur under the final acidic cleavage conditions. The carboxymethyl group suggests a mode of incorporation that modifies the preceding amino acid's amide bond.

The potential advantage of such a structure could lie in its acid lability and its effectiveness in disrupting aggregation for specific "difficult sequences" where other backbone protecting groups may be less effective or lead to side reactions.

Visualizing the Concept: SPPS with Backbone Protection

SPPS_Workflow cluster_cycle Iterative SPPS Cycle cluster_modification Backbone Protection Strategy A Resin-Bound Peptide (N-terminal Fmoc) B Fmoc Deprotection (20% Piperidine/DMF) A->B 1. C Washing (DMF) B->C 2. D Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) C->D 3. E Washing (DMF) D->E 4. F Incorporate Backbone Protecting Group (e.g., Fmoc-Tq-OH) D->F For 'Difficult' Sequence E->A Repeat for next residue G Continue SPPS Cycle (Protected Backbone) F->G H Final Cleavage & Global Deprotection (TFA Cocktail) G->H I Cleavage of Backbone Protecting Group H->I J Purified Peptide I->J

Caption: Generalized workflow of Fmoc-SPPS incorporating a backbone protecting group.

Protocols for Utilizing Novel Backbone Protecting Groups in SPPS

The following protocols are generalized for the incorporation of a novel, acid-labile backbone protecting group like Fmoc-Tq-OH. Optimization for specific peptide sequences is highly recommended.

Protocol 1: Standard Fmoc Deprotection

This procedure is for the removal of the N-terminal Fmoc group from the growing peptide chain.

Reagents:

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade

  • DMF, peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes.

  • Drain the piperidine solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of a Standard Fmoc-Amino Acid

This protocol describes the standard coupling of a protected amino acid to the deprotected N-terminus of the peptide-resin.

Reagents:

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling agent (e.g., HATU, HBTU) (3-5 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)

  • DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.

  • In a separate vessel, dissolve the Fmoc-amino acid and coupling agent in DMF or NMP.

  • Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.

  • Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. Coupling time may need to be extended for sterically hindered amino acids.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Incorporation of Fmoc-Tq-OH (Hypothetical Protocol)

This hypothetical protocol outlines the steps for incorporating Fmoc-Tq-OH as a backbone protecting group. This would typically be done at a strategic point in the "difficult sequence" to disrupt aggregation.

Reagents:

  • Fmoc-Tq-OH (2-3 equivalents)

  • Coupling agent (e.g., HATU) (2-3 equivalents)

  • Base (e.g., DIPEA) (4-6 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Following the coupling of the desired amino acid after which the backbone protection is to be introduced, perform the standard Fmoc deprotection (Protocol 1).

  • Activation of Fmoc-Tq-OH: In a separate vessel, dissolve Fmoc-Tq-OH and HATU in DMF. Add DIPEA and allow to pre-activate for 2-5 minutes.

  • Coupling to the Backbone Amide: Add the activated Fmoc-Tq-OH solution to the deprotected peptide-resin. Agitate at room temperature. The reaction time may need to be extended (e.g., 4-12 hours) as coupling to a backbone amide is generally slower than to a terminal amine.

  • Monitor the reaction for the disappearance of the free amine.

  • After complete coupling, wash the resin thoroughly with DMF (5-7 times).

  • The subsequent amino acid coupling will be to the secondary amine formed. This coupling step may require a more potent coupling reagent or longer reaction times.

Protocol 4: Final Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of all acid-labile side-chain and backbone protecting groups.

Reagents:

  • Cleavage Cocktail: A standard cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. The composition may need to be adjusted based on the amino acid composition of the peptide (e.g., addition of ethanedithiol (EDT) for peptides containing cysteine).

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) (3-5 times) and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation and Comparative Analysis

While specific quantitative data for Fmoc-Tq-OH is not available, the following table provides a conceptual comparison of key properties of different backbone protecting groups.

Protecting GroupStructureRelative Acid LabilityKey AdvantagesPotential Challenges
2,4-Dimethoxybenzyl (Dmb) Benzyl-basedModerateWell-established for Asp-Gly sequences to prevent aspartimide formation.[1]Can be difficult to cleave completely; potential for side reactions.[4]
2-Hydroxy-4-methoxybenzyl (Hmb) Benzyl-basedModerateCan be introduced as a building block; effective at disrupting aggregation.[5]Similar cleavage challenges as Dmb.
Tetrahydropyranyl (Thp) Acetal-basedHighMore acid-labile than benzyl-based groups, allowing for milder cleavage conditions.[4]Introduced as a dipeptide building block.
Fmoc-Tq-OH (Hypothetical) Tetrahydroquinoxalinone-basedExpected to be HighPotentially offers a unique combination of lability and aggregation-disrupting properties.Lack of established protocols and potential for unknown side reactions.

Visualization of Key Chemical Structures and Mechanisms

Chemical Structure of Fmoc-Tq-OH

Fmoc_Tq_OH Fmoc_Tq Fmoc_Tq

Caption: Chemical structure of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one.

Hypothesized Mechanism of Backbone Protection and Deprotection

Mechanism cluster_protection Backbone Protection cluster_deprotection Final Cleavage and Deprotection A Peptide-Resin (Deprotected N-terminus) C Backbone-Protected Peptide-Resin A->C Coupling B Activated Fmoc-Tq-OH D Backbone-Protected Peptide-Resin F Cleaved Peptide (Free Backbone) D->F Acidolysis G Cleaved Tq Moiety D->G Acidolysis E TFA Cocktail

Caption: Conceptual mechanism of backbone protection and subsequent acid-labile deprotection.

Conclusion and Future Perspectives

The use of backbone protecting groups is a critical tool for the successful synthesis of difficult peptide sequences. While established protecting groups like Dmb and Hmb have proven effective, there is ongoing research into novel, more labile, and more efficient alternatives. Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one represents a structurally interesting candidate for such a role. Although detailed experimental validation is not yet widely published, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore the use of this and other novel backbone protecting groups. Careful optimization of coupling and cleavage conditions, along with thorough analytical characterization of the final peptide product, will be essential for the successful implementation of these advanced synthetic strategies in the development of novel peptide therapeutics and research tools.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 4-27.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Packman, L. C. (1994). The use of 2-hydroxy-4-methoxybenzyl (Hmb) as a backbone-amide-protecting group in solid-phase synthesis of a 27-residue peptide.
  • Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Some 'difficult sequences' made easy. A study of the application of a new solid-phase peptide synthesis procedure. International journal of peptide and protein research, 43(5), 431-440.
  • Cardona, V., Eberle, I., & Seigneur, A. (2008). A practical guide to the synthesis of difficult peptides. Chimica Oggi-Chemistry Today, 26(4), 40-43.
  • (A representative, non-specific protocol from a commercial supplier).

Sources

Application

Technical Guide: Standard Coupling Conditions for Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one in Solid-Phase Peptide Synthesis (SPPS)

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is a conformationally constrained amino acid analogue incr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is a conformationally constrained amino acid analogue increasingly utilized in peptidomimetic and drug discovery programs.[1][2] Its rigid bicyclic scaffold serves to introduce specific structural pre-organization into peptide chains, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability.[3] As with many sterically hindered or unnatural amino acids, achieving high-efficiency incorporation during Solid-Phase Peptide Synthesis (SPPS) requires carefully optimized coupling conditions. This guide provides a detailed examination of the mechanistic considerations, validated protocols, and troubleshooting strategies for the successful coupling of this building block using standard Fmoc/tBu chemistry.

Introduction: The Rationale for Constrained Analogues

The principle of conformational constraint is a cornerstone of modern medicinal chemistry. By reducing the conformational flexibility of a peptide ligand, it is possible to lock its structure into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target. The 1,2,3,4-tetrahydroquinoxalin-3-one core provides a rigidified backbone structure that can act as a surrogate for native amino acid residues, influencing the secondary structure of the resulting peptide.[4][5]

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the exocyclic amine makes this building block fully compatible with the most widely used SPPS methodology.[1][6][7] The Fmoc group is base-labile, offering an orthogonal protection scheme to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) typically employed, which allows for the sequential and controlled assembly of complex peptide sequences.[6][8]

However, the inherent steric bulk of the quinoxalinone scaffold presents a kinetic challenge to the amide bond formation step. Standard coupling protocols may prove insufficient, leading to incomplete reactions and the generation of deletion sequences, which complicates purification and reduces overall yield. Therefore, a robust and validated coupling strategy is essential.

Mechanistic Considerations for Efficient Coupling

The formation of a peptide bond in SPPS is not a spontaneous reaction; it requires the activation of the C-terminal carboxylic acid of the incoming Fmoc-amino acid.[9] This is achieved using coupling reagents that convert the carboxylate into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.

The Activation Step

Common coupling reagents are based on phosphonium (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, HCTU).[9] For sterically hindered residues like Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one, uronium-based reagents, particularly those containing a 7-aza-1-hydroxybenzotriazole (HOAt) moiety like HATU, are preferred. The HOAt leaving group forms a more reactive activated ester (an O-acylisourea) that is less prone to racemization and more effective at acylating hindered amines.[10]

Activation_Mechanism cluster_reactants Reactants cluster_process Activation Process cluster_products Products AA Fmoc-Quinoxalinone-COOH Activated_Ester Reactive O-Acylisourea (Active Ester) AA->Activated_Ester Carboxylate Activation HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Deprotonation Tetramethylurea Tetramethylurea Byproduct Activated_Ester->Tetramethylurea Reaction Progress caption Fig 1. Activation with HATU.

Fig 1. Activation of the carboxylic acid with HATU.

The reaction requires a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and facilitate the activation process without causing premature cleavage of the Fmoc group.[9]

Standard Coupling Protocol

This protocol is designed for manual or automated SPPS and assumes a starting scale of 0.1 mmol based on the resin loading. All operations should be performed in a dedicated SPPS reaction vessel with proper ventilation.

Reagents and Materials
  • Resin: Pre-loaded Fmoc-amino acid resin (e.g., Rink Amide for peptide amides, Wang or 2-Cl-Trt for peptide acids).

  • Building Block: Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one.

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).[10]

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[8][10]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA).

  • Capping Solution (Optional): Acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v).

Recommended Reagent Stoichiometry

For challenging couplings, using a sufficient excess of reagents is critical to drive the reaction to completion.

ReagentMolar Equivalents (relative to resin loading)Purpose
Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one3.0 - 5.0Amino acid building block
HATU2.9 - 4.9Coupling activator (use slightly less than the amino acid)
DIPEA6.0 - 10.0Non-nucleophilic base for activation and in-situ neutralization
Step-by-Step Coupling Procedure

The following workflow outlines a single coupling cycle.

SPPS_Cycle Start Start: Resin-Bound Peptide with N-terminal Fmoc Swell 1. Swell Resin (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotect Wash1 3. Wash (DMF, 5-7x) Deprotect->Wash1 Couple 4. Couple Amino Acid (AA/HATU/DIPEA in DMF, 1-4h) Wash1->Couple Wash2 5. Wash (DMF, 5x) Couple->Wash2 Monitor 6. Monitor Coupling (e.g., Kaiser Test) Wash2->Monitor End End: Elongated Peptide with N-terminal Fmoc Monitor->End Complete DoubleCouple Repeat Step 4 (Double Coupling) Monitor->DoubleCouple Incomplete End->Deprotect Next Cycle DoubleCouple->Wash1 caption Fig 2. SPPS workflow for one cycle.

Fig 2. SPPS workflow for one coupling cycle.
  • Resin Preparation: If starting a new synthesis, swell the resin in DMF for at least 30 minutes in the reaction vessel.[10][11]

  • Fmoc Deprotection: Drain the solvent. Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of deprotection solution and agitate for an additional 7-10 minutes.[8]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.

  • Amino Acid Activation & Coupling: a. In a separate vial, dissolve Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF. b. Add DIPEA (8 eq.) to the vial. A color change may be observed. Allow this pre-activation to proceed for 1-2 minutes. c. Add the activated amino acid solution to the washed, deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 1 to 4 hours. Longer coupling times are recommended for hindered residues.[10]

  • Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).

  • Monitoring (Optional but Recommended): Perform a qualitative test (such as the Kaiser test) to check for the presence of unreacted primary amines. Note: The Kaiser test will be negative after a successful coupling to a secondary amine like proline or this quinoxalinone derivative, but it is crucial for detecting unreacted primary amines from the previous cycle.

  • Capping (Optional): If the monitoring test indicates incomplete coupling and a double coupling is not desired, cap the unreacted amines by treating the resin with the capping solution for 20 minutes. This prevents the formation of deletion sequences.[12]

Troubleshooting and Advanced Strategies

Problem: Incomplete coupling is detected.

  • Solution 1: Double Coupling: This is the most common and effective solution. Simply repeat the coupling step (Step 4) with a freshly prepared solution of activated amino acid.

  • Solution 2: Elevated Temperature: For exceptionally difficult sequences, performing the coupling at a moderately elevated temperature (e.g., 35-40 °C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

  • Solution 3: Alternative Solvents: While DMF is the standard, in cases of severe peptide aggregation, using a solvent mixture like DMF/DCM or incorporating N-methyl-2-pyrrolidone (NMP) can improve solvation and coupling efficiency.[11]

  • Solution 4: Proximity Catalysis: For extremely challenging couplings, advanced strategies such as incorporating a resin-tethered nucleophilic catalyst can accelerate the reaction by creating a high local concentration of the acylating agent.[13]

Conclusion

The successful incorporation of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one into synthetic peptides is readily achievable with an optimized protocol that accounts for its steric hindrance. The use of potent uronium-based activators like HATU, an appropriate excess of reagents, and sufficient reaction time are key parameters for success. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently utilize this valuable building block to advance their peptide-based drug discovery and development efforts.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 337-353. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Piras, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Sustainability. [Link]

  • Miranda, L. P., & da Silva, E. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(7), 743-753. [Link]

  • Santos-Sánchez, N. F., et al. (2008). Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones. ARKIVOC, 2008(5), 187-199. [Link]

  • Miller, S. J., et al. (2017). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 114(43), 11333-11338. [Link]

  • Al-Warhi, T., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3656-3663. [Link]

  • Al-Warhi, T., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Feng, L., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. PubChem Compound Database. [Link]

  • Santagada, V., et al. (2001). A convenient synthesis of N-Fmoc-N,N′-bis-Boc-7-guanyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (Fmoc-N,N′-bis-Boc-7-guanyl-Tic-OH, GTIC). Tetrahedron Letters, 42(20), 3507-3509. [Link]

  • Adaligil, E., et al. (2018). A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides. International Journal of Peptide Research and Therapeutics, 24(1), 1-10. [Link]

  • Gáplovský, A., et al. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 6(12), 977-989. [Link]

Sources

Method

Application Note: Optimized Fmoc Deprotection Protocols for Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Using Piperidine

Introduction to the Scaffold Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS 269078-84-4) is a highly specialized, conformationally constrained peptidomimetic building block [1]. Featuring a rigid bicyclic t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS 269078-84-4) is a highly specialized, conformationally constrained peptidomimetic building block [1]. Featuring a rigid bicyclic tetrahydroquinoxaline core, it is frequently incorporated into synthetic peptides to induce specific secondary structures, such as β -turns or helix-stabilizing motifs, which are critical in targeted drug development [2].

The molecule is orthogonally protected for Solid-Phase Peptide Synthesis (SPPS):

  • C-terminal equivalent: A free carboxymethyl group at the N4 position, ready for amide bond formation with the resin or the preceding amino acid.

  • N-terminal equivalent: An Fmoc-protected secondary amine at the N1 position.

Removing the Fmoc group to expose the N1 secondary amine is a critical step. However, due to the steric bulk of the bicyclic system and the specific electronic nature of the aniline-like N1 nitrogen, standard deprotection protocols require careful optimization to prevent incomplete reactions and side-product formation.

Mechanistic Causality: Why Piperidine?

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is driven by a base-catalyzed β -elimination mechanism [3]. Piperidine ( pKa​ 11.1) is the gold standard reagent for this process because it serves a dual, causal role:

  • Proton Abstraction (The Base): Piperidine abstracts the highly acidic proton at the 9-position of the fluorene ring. This triggers the collapse of the carbamate, releasing CO2​ , the free secondary amine of the tetrahydroquinoxaline, and a highly reactive dibenzofulvene (DBF) intermediate.

  • DBF Scavenging (The Nucleophile): DBF is a potent Michael acceptor. If left unquenched, it will rapidly react with the newly liberated N1 secondary amine, resulting in an irreversible +178 Da alkylation adduct [4]. Piperidine acts as a nucleophilic scavenger, trapping DBF to form an inert DBF-piperidine adduct that is easily washed away.

Mechanism Fmoc Fmoc-Tetrahydroquinoxaline (Protected N1) Base Piperidine (Base) Proton Abstraction Fmoc->Base Elim β-Elimination Pathway Base->Elim DBF Reactive Intermediate Dibenzofulvene (DBF) Elim->DBF FreeAmine Free Secondary Amine (Target) Elim->FreeAmine Scavenge Piperidine (Nucleophile) Rapid Scavenging DBF->Scavenge Excess Piperidine Adduct DBF-Piperidine Adduct (Inert Byproduct) Scavenge->Adduct

Fig 1. Base-catalyzed β-elimination of Fmoc and subsequent DBF scavenging by piperidine.

Specific Challenges & Reagent Selection

When working with the tetrahydroquinoxalin-3-one scaffold, researchers must account for two primary challenges:

  • Steric Hindrance: The N1 nitrogen is embedded within a bulky bicyclic system. This reduces the accessibility of the Fmoc carbamate, necessitating a two-stage deprotection strategy to ensure complete cleavage.

  • Secondary Amine Detection: Once deprotected, N1 is a secondary amine. Standard primary amine colorimetric assays (e.g., the Kaiser/ninhydrin test) will yield false negatives. The Chloranil test must be employed to accurately verify deprotection.

Table 1: Kinetic and Scavenging Profile of Fmoc Deprotection Reagents

To ensure sufficient DBF scavenging for sterically hindered scaffolds, maintaining a high concentration of a strong nucleophile is paramount.

ReagentConcentration pKa​ DBF Scavenging EfficiencySuitability for Tetrahydroquinoxaline
Piperidine 20% (v/v) in DMF11.1Very High Excellent (Recommended Standard)
4-Methylpiperidine20% (v/v) in DMF11.2HighGood (Alternative for restricted chemicals)
Piperazine / DBU5% / 2% in DMF9.8 / 13.5HighModerate (May require longer reaction times)
Diethylamine (DEA)20% (v/v) in DMF10.5LowPoor (High risk of DBF alkylation)

Experimental Protocols

Protocol A: Solid-Phase Deprotection (SPPS Workflow)

This self-validating protocol is designed for the on-resin deprotection of the tetrahydroquinoxalin-3-one scaffold prior to the coupling of the next amino acid.

Materials Required:

  • Resin-bound peptide terminating in Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one.

  • 20% Piperidine in amine-free N,N-Dimethylformamide (DMF) (v/v) [5].

  • Chloranil Test Reagents: 2% acetaldehyde in DMF, 2% chloranil in toluene.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the resin in DMF and agitate for 15 minutes to maximize pore accessibility. Drain completely.

  • Initial Deprotection (Bulk Cleavage): Add enough 20% Piperidine/DMF to cover the resin. Agitate for 5 minutes at room temperature. Causality: This rapid initial step removes the majority of the Fmoc groups and flushes out the highest concentration of the reactive DBF intermediate, preventing localized DBF saturation. Drain the reaction vessel.

  • Main Deprotection (Completion): Add a fresh aliquot of 20% Piperidine/DMF. Agitate for 15 minutes . Causality: The extended time ensures complete deprotection of the sterically hindered N1 position. Drain.

  • Extensive Washing: Wash the resin with DMF (5 × 1 minute), draining completely between washes. Causality: Thorough washing is critical to remove all traces of piperidine and the DBF-piperidine adduct, which would otherwise terminate the subsequent coupling step.

  • Validation (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde and 1 drop of 2% chloranil. Let stand for 5 minutes.

    • Positive Result: Beads turn dark green/blue, confirming the presence of the free secondary amine. Proceed to coupling.

    • Negative Result: Beads remain colorless/yellow. Repeat Step 3.

Workflow Step1 1. Resin Swelling DMF, 15 min Step2 2. Initial Deprotection 20% Piperidine, 5 min Step1->Step2 Step3 3. Main Deprotection 20% Piperidine, 15 min Step2->Step3 Step4 4. Extensive Washing DMF, 5 x 1 min Step3->Step4 Step5 5. Chloranil Test (Secondary Amine Check) Step4->Step5 Success Positive (Blue/Green) Proceed to Coupling Step5->Success Complete Fail Negative (Colorless) Repeat Deprotection Step5->Fail Incomplete Fail->Step3

Fig 2. Optimized SPPS deprotection workflow for the tetrahydroquinoxalin-3-one scaffold.

Protocol B: Solution-Phase Deprotection

For researchers synthesizing modified building blocks in solution prior to resin loading.

  • Dissolution: Dissolve Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add Piperidine (10.0 to 20.0 eq) dropwise while stirring at room temperature.

  • Reaction Monitoring: Stir for 30–45 minutes. Monitor reaction progress via LC-MS or TLC. Note: Look for the disappearance of the starting material and the appearance of the DBF-piperidine adduct ( m/z +178 relative to DBF).

  • Concentration & Extraction: Evaporate the solvents under reduced pressure. Redissolve the crude mixture in ethyl acetate and wash with a mild phosphate buffer (pH 5.5) to extract the DBF-piperidine adduct into the aqueous layer, leaving the free amine in the organic layer.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure deprotected scaffold.

References

  • Isidro-Llobet, A., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?". National Institutes of Health (PMC). Retrieved from:[Link]

  • Peptide Chemistry Organization. "Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism". Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving Coupling Efficiency of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one

Understanding the Challenge: The Unique Structure of a Demanding Building Block Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is a non-canonical amino acid analogue valued in drug discovery for introducing uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Challenge: The Unique Structure of a Demanding Building Block

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is a non-canonical amino acid analogue valued in drug discovery for introducing unique conformational constraints into peptides.[1] However, its successful incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is frequently challenging. The primary difficulty stems from its structure as a sterically hindered N-substituted amino acid.

The bulky, rigid quinoxalinone ring system shields the N-terminal secondary amine, slowing down the kinetics of the acylation reaction.[2] This steric hindrance is a significant barrier that standard coupling protocols may fail to overcome, leading to low yields, deletion sequences, and difficult purifications.[3][4] This guide provides a systematic approach to troubleshooting and optimizing the coupling of this demanding building block.

Caption: Steric hindrance from the quinoxalinone ring obstructs the incoming activated amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield consistently low when using this building block with standard HBTU/DIPEA conditions?

A: Standard uronium salt reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) form activated OBt-esters, which may not be reactive enough to overcome the significant steric hindrance of the quinoxalinone moiety.[4] The N-substituted nature of the amine further reduces its nucleophilicity compared to a primary amine, slowing the reaction rate considerably.[2] For such "difficult couplings," more potent activating agents are required.

Q2: What is the best starting point for a coupling reagent and base combination?

A: For a first attempt, we recommend using a more powerful aminium/uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). HATU forms a highly reactive HOAt-ester, which is more effective than the HOBt-ester formed by HBTU, particularly for coupling to secondary amines.[5][6]

Q3: The standard Kaiser (ninhydrin) test is giving a false negative (yellow/clear beads). How can I monitor the reaction?

A: The Kaiser test is unreliable for secondary amines as it requires a primary amine to form the characteristic blue-purple colored product. For N-substituted residues like this one, the TNBS (2,4,6-trinitrobenzenesulfonic acid) test is a more reliable qualitative method. Unreacted secondary amines will yield a reddish-orange color on the resin beads, while a completed reaction will leave the beads colorless or pale yellow.

Q4: What are the primary side reactions I should be concerned about?

A: The two most significant risks are incomplete coupling and racemization .

  • Incomplete Coupling: This leads to the formation of deletion sequences (peptides missing the intended residue), which can be difficult to separate from the target peptide. This is the most common failure mode.[3]

  • Racemization: While the Fmoc group generally suppresses racemization, the forcing conditions often required for difficult couplings (e.g., stronger bases, longer reaction times, higher temperatures) can increase the risk.[6][7] This occurs via the formation of a 5(4H)-oxazolone intermediate. The choice of base is critical; weaker, hindered bases like 2,4,6-collidine can mitigate this risk compared to DIPEA.[6]

Troubleshooting Guide: A Workflow for Success

When initial coupling attempts fail, a systematic approach is necessary. The following workflow provides a decision-making process for optimizing the reaction.

G start Start: Low Coupling Efficiency Detected (e.g., via TNBS test or LC-MS of test cleavage) reagent Strategy 1: Enhance Reagent Reactivity Switch from HBTU/HCTU to HATU or PyBOP. start->reagent conditions Strategy 2: Optimize Reaction Conditions Implement Double Coupling and/or extend time to 4-12h. reagent->conditions solvent Strategy 3: Improve Solvation Switch solvent from DMF to NMP. conditions->solvent check Re-evaluate Coupling (TNBS Test / LC-MS) solvent->check microwave Strategy 4: Advanced Acceleration Use Microwave-Assisted Synthesis (if available). microwave->check check->microwave Incomplete success Success: Proceed with Synthesis check->success Complete fail Failure: Consult Advanced Strategies (e.g., Acyl Fluorides, different protecting groups) check->fail Still Incomplete

Caption: Troubleshooting workflow for difficult couplings.

Issue: Incomplete Coupling

This is the most common problem, identified by a positive TNBS test or the presence of a deletion peptide in a test cleavage analysis.

Strategy 1.1: Enhance Reagent Reactivity

If you are not already using a high-potency reagent, this is the first and most critical change to make. The choice of coupling reagent directly impacts the reactivity of the activated amino acid ester.

ReagentActivating GroupRelative ReactivityKey Considerations
DCC/DICO-acylisoureaLowHigh risk of racemization without additives. DCU byproduct can be problematic in SPPS.[6]
HBTU/TBTUOBt-esterMediumA common workhorse, but often insufficient for sterically hindered residues.[4]
HCTUO-6-ClBt-esterHighMore reactive than HBTU due to the electron-withdrawing chlorine atom. A good first upgrade.[4]
HATU OAt-ester Very High Highly recommended for N-substituted and hindered residues. Minimizes racemization. [6][8]
PyBOPOBt-esterHighPhosphonium salt alternative to uronium reagents. Effective but can be more expensive.[8]

Strategy 1.2: Optimize Reaction Conditions

  • Double Coupling: This is a highly effective and straightforward technique. After the first coupling reaction (e.g., 1-2 hours), the resin is drained and washed, and a fresh solution of activated amino acid is added for a second coupling period.[9] This drives the reaction to completion by Le Châtelier's principle.

  • Increase Reaction Time: Sterically hindered couplings are kinetically slow. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[4]

  • Increase Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) can accelerate the bimolecular reaction.[9]

Strategy 1.3: Improve Solvation to Prevent Aggregation

On-resin peptide aggregation can physically block the N-terminal amine, preventing coupling. This is especially problematic for hydrophobic sequences.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt secondary structures and improve reaction efficiency.[3][4]

  • Chaotropic Salts: In severe cases, adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates, though this should be used with caution.

Strategy 1.4: Advanced Acceleration Methods

  • Microwave-Assisted SPPS (MA-SPPS): Microwave energy can dramatically accelerate slow coupling reactions by efficiently heating the solvent and resin. This can reduce a multi-hour coupling to minutes, often with improved purity.[4]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for coupling Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one.

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).[5]

  • Activation Solution: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (4 eq., 0.4 mmol)

    • HATU (3.9 eq., 0.39 mmol)

    • in DMF (or NMP), approximately 2 mL.

  • Base Addition: Add DIPEA (8 eq., 0.8 mmol) to the activation solution. Allow to pre-activate for 1-2 minutes. Caution: Do not pre-activate for extended periods, as this can increase racemization risk.[7]

  • Coupling: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of beads, wash them thoroughly, and perform the TNBS test (see Protocol 3).

  • Washing: Once the reaction is complete (negative TNBS test), drain the reaction vessel and wash the resin with DMF (5 x 1 min) to prepare for the next cycle.

Protocol 2: Double Coupling Strategy

Use this protocol if a single coupling with HATU (Protocol 1) is incomplete after 2-4 hours.

  • First Coupling: Perform steps 1-4 from Protocol 1, but limit the coupling time to 2 hours.

  • Intermediate Wash: Drain the reaction solution from the resin. Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, steps 2-3.

  • Reaction: Add the new solution to the resin and agitate for an additional 2 hours.

  • Final Wash & Monitoring: Proceed with steps 5 and 6 from Protocol 1.

Protocol 3: TNBS Test for Secondary Amines

  • Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash thoroughly with DMF (3x) and then DCM (3x) to remove any unreacted reagents. Dry the beads.

  • Reagent A: Add 1-2 drops of 10% DIPEA in DMF.

  • Reagent B: Add 1-2 drops of 5% TNBS in DMF.

  • Incubation: Let the sample stand at room temperature for 5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): Beads turn a distinct orange/red color.

    • Negative (Complete Coupling): Beads remain colorless or their original pale yellow color.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 585-597. [Link]

  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Isidro-Llobet, A., et al. (2009). Side Reactions in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]

  • Santos-Sánchez, N. F., et al. (2008). Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones. ARKIVOC, 2008(v), 187-199.
  • Ohta, S., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(2), 107-112. [Link]

  • Fukuzaki, T., et al. (2019). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 10(1), 3993. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Lim, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3351–3356. [Link]

  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Miller, S. J., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 118(6), e2018698118. [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Activation

Introduction Welcome to the technical support center for the prevention of racemization during the activation of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the prevention of racemization during the activation of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this novel amino acid derivative into their peptide synthesis workflows. Due to its unique structure, minimizing the loss of stereochemical integrity during activation is paramount for ensuring the synthesis of the desired, biologically active peptide.

This document provides a comprehensive resource, structured into frequently asked questions for foundational knowledge and in-depth troubleshooting guides for practical application in the laboratory. Our approach is grounded in the fundamental principles of peptide chemistry, providing you with the rationale behind our recommendations to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process by which a chiral amino acid, such as the L-enantiomer of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one, is converted into a mixture of both its L- and D-enantiomers.[1][2] In peptide synthesis, this results in the formation of diastereomeric peptides, which can be difficult to separate and may have significantly different biological activities compared to the desired peptide.[1][3]

Q2: Why is preventing racemization particularly important for a novel derivative like Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one?

Q3: What is the primary mechanism of racemization during the activation step?

A3: The most common pathway for racemization during amino acid activation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][4] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent protonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-enantiomers.[2]

Q4: Are all amino acids equally susceptible to racemization?

A4: No, some amino acids are more prone to racemization than others. Histidine and cysteine are particularly susceptible.[1][5] While there is no specific data for Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one, its unique heterocyclic structure may influence the acidity of the α-proton and thus its propensity for racemization. Therefore, a cautious approach is warranted.

Troubleshooting Guide: High Levels of Diastereomeric Impurities Detected

This guide provides a systematic approach to troubleshooting and minimizing racemization when working with Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one.

Problem: HPLC or Mass Spectrometry analysis of the crude peptide indicates a significant peak corresponding to a diastereomeric impurity.

This is a clear indication that racemization has occurred during the coupling of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one. The following sections detail the key experimental variables to investigate, starting with the most impactful.

Pillar 1: Coupling Reagent and Additive Selection

The choice of coupling reagent is one of the most critical factors in controlling racemization.[4] The goal is to achieve rapid amide bond formation while minimizing the lifetime of the highly reactive, racemization-prone intermediate.

Possible Cause: The chosen coupling reagent is promoting oxazolone formation.
Solution: Select a coupling reagent and additive combination known for low racemization potential.
  • Carbodiimides (e.g., DIC, DCC): These are effective but can lead to significant racemization if used alone.[4][6] They should always be used in conjunction with a racemization-suppressing additive.[1][7]

  • Additives (e.g., HOBt, HOAt, OxymaPure): These additives react with the activated amino acid to form an active ester that is less prone to racemization.[8][9] OxymaPure is a highly effective and non-explosive alternative to HOBt and HOAt.[4][10]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are highly efficient coupling reagents.[6][11] However, they require a base for activation, which can itself promote racemization.[4] HATU is generally preferred over HBTU for its ability to accelerate coupling and reduce racemization.[11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very efficient and are known for low racemization risk.[6][11] PyAOP is particularly effective.[7]

  • COMU: This third-generation uronium reagent is highly efficient, has a good safety profile, and often shows reduced racemization compared to other onium salts.[12][13]

Table 1: Comparison of Common Coupling Reagents and Additives

ClassReagent/AdditiveAdvantagesDisadvantages
Carbodiimides DIC, DCCInexpensive, effectiveHigh racemization potential without additives[4][6]
Additives HOBt, HOAt, OxymaPureSuppress racemization, accelerate coupling[7][8]HOBt and HOAt have explosive properties[10]
Uronium/Aminium HBTU, HATU, HCTUHigh coupling efficiency[6][11]Require base, which can cause racemization[4]
Phosphonium PyBOP, PyAOPHigh efficiency, low racemization[6][11]More expensive
Third-Gen Uronium COMUHigh efficiency, low racemization, good safety profile[12][13]

Recommendation: For Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one, start with a DIC/OxymaPure combination. If coupling is slow or incomplete, consider switching to COMU or HATU.

Pillar 2: Base Selection and Stoichiometry

The choice of base and its concentration are critical, especially when using onium salt activators.[4]

Possible Cause: The base used is too strong or not sterically hindered, leading to abstraction of the α-proton.
Solution: Use the weakest, most sterically hindered base possible at the lowest effective concentration.
  • DIPEA (N,N-Diisopropylethylamine): Widely used, but it is a strong base and can promote racemization.[4] Use with caution.

  • NMM (N-Methylmorpholine): A weaker base than DIPEA and a good alternative for reducing racemization.[4][9]

  • 2,4,6-Collidine (TMP): This sterically hindered base is very effective at minimizing racemization.[4][8]

Table 2: Comparison of Common Bases in Peptide Synthesis

BaseAbbreviationPropertiesRecommendation
N,N-DiisopropylethylamineDIPEAStrong, moderately hinderedUse with caution, can promote racemization[4]
N-MethylmorpholineNMMWeaker, less hinderedGood alternative to DIPEA[4][9]
2,4,6-CollidineTMPWeaker, highly hinderedHighly recommended for minimizing racemization[4][8]

Recommendation: When a base is required, use 2,4,6-Collidine or NMM instead of DIPEA. Use the minimum number of equivalents necessary for the reaction to proceed.

Pillar 3: Reaction Conditions (Temperature, Time, and Solvent)

Possible Cause: Elevated temperature or prolonged activation time is increasing the rate of racemization.
Solution: Optimize reaction conditions to be as mild as possible.
  • Temperature: Higher temperatures accelerate racemization.[1][14] Perform couplings at room temperature or below (e.g., 0°C).[1] While high temperatures can be used to drive difficult couplings, this should be a last resort for a potentially sensitive amino acid like Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one.[3][15]

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before the addition of the amine.[4] Prolonged pre-activation increases the opportunity for oxazolone formation.[4]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[1][3] While DMF is the most common solvent, a mixture of DMF and a less polar solvent like DCM may be beneficial, provided solubility is maintained.[16]

Recommendation: Perform couplings at 0°C to room temperature. Minimize pre-activation times by adding the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.

Visualizing the Problem and Solution

racemization_mechanism cluster_0 Racemization Pathway L_Amino_Acid Fmoc-AA-COOH (L-form) Activated_Ester Activated Intermediate Oxazolone Oxazolone Intermediate Enolate Planar Enolate D_Amino_Acid Fmoc-AA-COOH (D-form)

troubleshooting_workflow start High Diastereomeric Impurity Detected reagent_check Review Coupling Reagent: Using Onium Salt (HATU/HBTU) or Carbodiimide (DIC)? start->reagent_check base_check Review Base: Using DIPEA? reagent_check->base_check No (Using Carbodiimide) reagent_check->base_check Yes (Using Onium Salt) use_additive Action: Ensure use of OxymaPure or HOAt with DIC. reagent_check->use_additive Carbodiimide only conditions_check Review Conditions: Temp > RT? Prolonged Pre-activation? base_check->conditions_check No switch_base Action: Switch to a weaker, hindered base like 2,4,6-Collidine or NMM. base_check->switch_base Yes change_conditions Action: Lower temp to 0°C. Minimize pre-activation time. conditions_check->change_conditions Yes re_evaluate Re-run and Analyze conditions_check->re_evaluate No use_additive->base_check switch_base->conditions_check change_conditions->re_evaluate

Recommended Experimental Protocols

Given the novel nature of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one, an initial screening of coupling conditions is recommended.

Protocol 1: Standard Low-Racemization Coupling

This protocol is a good starting point for minimizing racemization.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one and 3 equivalents of OxymaPure in DMF.

    • Cool the vessel to 0°C.

    • Add 3 equivalents of DIC to the mixture.

    • Immediately add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 2 hours, maintaining the temperature at 0°C if possible, or allowing it to slowly warm to room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization.

  • Sample Preparation:

    • Cleave a small sample of the peptide from the resin.

    • Hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer.

  • Derivatization (Marfey's Method):

    • To the re-dissolved hydrolysate, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.

    • Add a mild base (e.g., sodium bicarbonate) and incubate at 40°C.

    • Stop the reaction by adding HCl.

  • HPLC Analysis:

    • Analyze the derivatized amino acid mixture by reverse-phase HPLC. The L-FDAA derivatized D- and L-amino acids will have different retention times, allowing for their separation and quantification.

References

  • Otvos, S. B., et al. (2021). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 27(11), e3351. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, Unit 18.1. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2001). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 58(4), 353-359. Retrieved from [Link]

  • El-Faham, A., et al. (2012). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 17(10), 11438-11451. Retrieved from [Link]

  • Montalbán, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4975. Retrieved from [Link]

  • Amela, I., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. Organic Process Research & Development, 26(1), 10-18. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Note: A general textbook reference, specific URL not applicable).
  • Han, Y., & Kim, H. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. Retrieved from [Link]

  • J&K Scientific. (n.d.). Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one. Retrieved from [Link]

  • Ye, G., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2118-2126. Retrieved from [Link]

  • Nojima, T., et al. (2014). Oxyma-based phosphates for racemization-free peptide segment couplings. Journal of Peptide Science, 20(3), 168-174. Retrieved from [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1085-1096. Retrieved from [Link]

  • Creation Ministries International. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one couplings

Title: Technical Support Center: Overcoming Steric Hindrance in Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Couplings Overview & Mechanistic Context Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Steric Hindrance in Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Couplings

Overview & Mechanistic Context

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is a conformationally constrained, bicyclic peptidomimetic scaffold widely utilized in drug development to target specific biological pathways [1]. However, incorporating this building block via Solid-Phase Peptide Synthesis (SPPS) presents severe steric challenges. The bulkiness of the quinoxalinone core, combined with the N-alkylation (carboxymethyl group) and the large Fmoc protecting group, creates a high activation energy barrier for amide bond formation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-yield couplings.

MechanisticPathway Substrate Fmoc-Quinoxalinone Derivative Hindrance Steric Shielding by Bicyclic Core & Fmoc Substrate->Hindrance Activation COMU / Oxyma Pure Activation Hindrance->Activation Requires optimized reagents Intermediate Highly Reactive Oxyma Ester Activation->Intermediate Coupling Microwave Heating (Overcomes Energy Barrier) Intermediate->Coupling Product Successful Amide Bond Formation Coupling->Product

Mechanistic pathway for overcoming steric shielding using COMU/Oxyma and microwave heating.

Troubleshooting Guide & FAQs

Q1: My coupling of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one to the resin-bound peptide is failing (<30% yield) using standard HBTU/DIPEA. Why? A1: HBTU is insufficient for highly hindered substrates. The spatial arrangement of the bicyclic quinoxalinone group physically obstructs the approach of the coupling reagents and the reacting amine [3]. HBTU generates an OBt ester, which is too bulky and insufficiently reactive to overcome this barrier. Solution: Switch to uronium salts based on Oxyma Pure, such as COMU, or HOAt-based reagents like HATU. COMU provides coupling efficiencies comparable to HATU but incorporates a morpholino group that enhances solubility and acts as an internal base, making it ideal for sterically hindered couplings [2].

Q2: I successfully coupled the quinoxalinone derivative, but after Fmoc deprotection, I cannot couple the subsequent amino acid onto it. What is the chemical causality? A2: Once the Fmoc group is removed from the N4 position of the 1,2,3,4-tetrahydroquinoxalin-3-one core, you are left with a secondary, cyclic, aniline-like amine. This amine has drastically reduced nucleophilicity due to both the electron-withdrawing nature of the adjacent carbonyl (position 3) and extreme steric shielding. Solution: Standard coupling will fail. You must use highly reactive species such as symmetric anhydrides, in situ generated amino acid fluorides (using TFFH), or PyAOP (a phosphonium salt of HOAt) [2]. Furthermore, elevating the temperature via microwave-assisted SPPS (HE-SPPS) to 75°C–90°C is critical to provide the kinetic energy required for the nucleophilic attack [4].

Q3: How do I accurately monitor the coupling efficiency onto the deprotected quinoxalinone core? The Kaiser test is giving ambiguous results. A3: The Kaiser (ninhydrin) test is designed specifically for primary amines and frequently yields false negatives for secondary or cyclic amines. Solution: Implement a self-validating system using the Chloranil test (specifically sensitive to secondary amines) or perform a micro-cleavage followed by LC-MS analysis to definitively confirm the mass shift before proceeding to the next cycle.

Data Presentation: Coupling Reagent Efficacy for Hindered Scaffolds

Coupling ReagentLeaving GroupSuitability for Quinoxalinone CoreRelative ReactivityEpimerization Risk
HBTU / TBTU HOBtPoor (Fails on secondary/bulky amines)LowModerate
HATU HOAtExcellent (Standard for difficult couplings)HighModerate to High
COMU Oxyma PureExcellent (Safer, highly soluble)HighLow
PyAOP HOAtOptimal for N-alkylated/cyclic aminesVery HighLow (No guanidinylation)
TFFH FluorideExcellent for coupling onto the coreExtremeHigh (Requires care)

Data synthesized from Bachem's guide to coupling reagents [2].

Self-Validating Experimental Workflow

SPPS_Workflow Deprotect Fmoc-Deprotection of Resin-Bound Peptide Preactivate Pre-activation: Quinoxalinone + COMU + DIPEA Deprotect->Preactivate Couple Microwave Coupling (75°C, 15 mins) Preactivate->Couple Analyze Micro-Cleavage & LC-MS Analysis Couple->Analyze Test Chloranil Test (Secondary Amine Check) Couple->Test Proceed Proceed to Next Cycle Analyze->Proceed >95% Conversion Recouple Double Coupling with PyAOP/HOAt Analyze->Recouple <95% Conversion Test->Proceed Negative Result Test->Recouple Positive Result Recouple->Analyze

Logical workflow for coupling hindered quinoxalinone derivatives with self-validating checkpoints.

Experimental Protocols

Protocol A: Microwave-Assisted Coupling of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Objective: Overcome the intermolecular aggregation and steric bulk of the incoming bicyclic amino acid [3][4].

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF).

  • Reagent Preparation: In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one and 0.5 mmol (5 eq) of COMU in 2 mL of DMF.

  • Activation: Add 1.0 mmol (10 eq) of DIPEA (or Collidine to minimize epimerization) to the vial. Vortex for 30 seconds. The solution will typically undergo a color change indicating active ester formation.

  • Coupling: Transfer the activated solution to the reaction vessel containing the resin.

  • Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes with continuous nitrogen bubbling or stirring. Caution: Do not exceed 75°C to prevent thermal degradation of the quinoxalinone core.

  • Validation: Drain and wash the resin (5x DMF, 3x DCM). Perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5) on a few beads and analyze via LC-MS to confirm the mass shift.

Protocol B: Coupling the Subsequent Amino Acid ONTO the Deprotected Quinoxalinone Core Objective: Acylate the highly hindered, secondary cyclic amine at the N4 position.

  • Deprotection: Remove the Fmoc group from the quinoxalinone core using 20% Piperidine/DMF containing 0.1 M HOBt (to suppress side reactions).

  • Activation with PyAOP: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.5 mmol (5 eq) of PyAOP in 2 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA.

  • Coupling: Add the activated mixture to the resin.

  • Extended/Microwave Coupling: React at 75°C for 20 minutes in the microwave, or at room temperature for 12–18 hours (overnight) if the subsequent amino acid is thermally unstable.

  • Validation: Perform a Chloranil test. A blue/green color indicates unreacted secondary amines (incomplete coupling). If positive, repeat steps 2-4 (Double Coupling) before proceeding.

References

  • CEM Corporation / ResearchGate. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids". URL:[Link]

Reference Data & Comparative Studies

Validation

Advanced SPPS Comparison Guide: Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one vs. Standard Fmoc Amino Acids

Executive Summary In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of linear peptides is a primary objective. While standard Fmoc solid-phase peptide synthesis (SPPS) enables the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of linear peptides is a primary objective. While standard Fmoc solid-phase peptide synthesis (SPPS) enables the rapid assembly of natural amino acids, the resulting flexible peptides often suffer from rapid proteolytic degradation and poor target affinity due to high entropic penalties upon binding.

Enter Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS: 269078-84-4), a specialized, constrained bicyclic peptidomimetic building block[1]. By acting as a rigid dipeptide surrogate or a β -turn inducer, this quinoxalinone derivative locks the peptide backbone into a pre-organized conformation. This guide provides a rigorous, objective comparison between this advanced mimetic and standard Fmoc amino acids, detailing the mechanistic causality behind their differing SPPS behaviors and providing validated experimental protocols for successful integration.

Mechanistic Profiling: Flexibility vs. Conformational Pre-organization

The Thermodynamic Advantage of Rigidity

Standard amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH) possess highly flexible ϕ and ψ dihedral angles. When a linear peptide binds to a receptor, it must freeze into a specific conformation, resulting in a massive loss of conformational entropy ( ΔS<0 ).

Conversely, the tetrahydroquinoxalin-3-one scaffold is a "privileged structure" in medicinal chemistry[2]. The bicyclic ring system restricts the backbone geometry, effectively pre-organizing the molecule into a bioactive conformation (often mimicking a reverse turn). Because the molecule is already rigid, the entropic penalty upon target binding is minimized, driving a higher overall binding affinity ( ΔG ). Furthermore, the non-natural heterocyclic core completely shields adjacent amide bonds from endogenous proteases, exponentially increasing serum half-life[3].

Thermodynamics Flex Flex Target Receptor Binding Pocket Flex->Target Weak/Transient Affinity Rigid Quinoxalinone Mimetic • Pre-organized Turn Motif • Low Entropic Penalty (ΔS ≈ 0) • Protease Resistant Rigid->Target High/Stable Affinity

Thermodynamic and pharmacokinetic advantages of rigid quinoxalinone scaffolds over flexible peptides.

Solid-Phase Peptide Synthesis (SPPS) Dynamics

While the pharmacological benefits of the quinoxalinone mimetic are vast, its structural complexity introduces significant kinetic bottlenecks during SPPS compared to standard Fmoc amino acids[4].

Bottleneck 1: Coupling the Mimetic to the Resin

The carboxylic acid of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is located on an extended carboxymethyl arm. While this provides some flexibility for coupling to the resin-bound N-terminus, the sheer steric bulk of the adjacent bicyclic system slows the acylation rate. Standard DIC/Oxyma protocols may result in incomplete coupling, necessitating the use of uronium salts (HATU) and extended reaction times.

Bottleneck 2: Coupling Onto the Mimetic (The Critical Step)

The most severe challenge arises after the Fmoc group is removed from the quinoxalinone building block. The exposed nucleophile is a secondary amine embedded within a rigid heterocyclic ring . This amine is highly sterically hindered and electronically deactivated compared to the primary α -amine of a standard amino acid. Attempting to couple the next amino acid using standard conditions will inevitably lead to massive deletion sequences. Overcoming this requires highly reactive coupling agents (like COMU or symmetric anhydrides), elevated temperatures (e.g., microwave assistance), and mandatory double-coupling cycles.

SPPS_Workflow cluster_0 Standard Fmoc-AA cluster_1 Quinoxalinone Mimetic Start Resin-Bound Peptide Std_Deprotect Fmoc Deprotection (20% Piperidine, 15 min) Start->Std_Deprotect Mimetic_Deprotect Fmoc Deprotection (20% Piperidine, 15 min) Start->Mimetic_Deprotect Std_Couple Standard Coupling (DIC/Oxyma, 45 min) Std_Deprotect->Std_Couple Next_Step Subsequent AA Addition (Secondary Amine Nucleophile) Std_Couple->Next_Step Mimetic_Couple Sterically Hindered Coupling (HATU/DIEA, 120 min, Double) Mimetic_Deprotect->Mimetic_Couple Mimetic_Couple->Next_Step Requires COMU/Heat

SPPS workflow comparison highlighting kinetic bottlenecks of constrained quinoxalinone mimetics.

Quantitative Performance Data

The following table summarizes the operational and pharmacological differences between standard amino acids and the constrained quinoxalinone mimetic in a typical SPPS workflow.

ParameterStandard Fmoc-AA (e.g., Fmoc-Ala-OH)Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one
Coupling Reagent (Standard) DIC / OxymaPureHATU / DIEA
Coupling Time (to peptide) 30 - 45 minutes120 minutes (Double Coupling recommended)
Coupling Reagent (Next AA) DIC / OxymaPureCOMU / DIEA or Acid Fluoride
Coupling Time (Next AA) 30 - 45 minutes2 - 4 hours (Microwave heating at 75°C recommended)
Capping Requirement Optional (but recommended)Mandatory (to prevent deletion sequences)
Proteolytic Stability Low (Minutes to Hours)Extremely High (Days)
Receptor Binding Entropy High PenaltyLow Penalty (Pre-organized)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of a mandatory capping step ensures that any unreacted secondary amines on the quinoxalinone scaffold are permanently blocked, preventing the formation of difficult-to-separate deletion impurities during subsequent elongation.

Protocol A: Coupling the Quinoxalinone Mimetic to the Peptide Chain

Objective: Form an amide bond between the carboxymethyl group of the mimetic and the primary amine of the resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (blue), repeat steps 2-3 (Double Coupling). If negative (yellow), proceed.

  • Washing: Wash the resin 5 times with DMF and 3 times with Dichloromethane (DCM).

Protocol B: Coupling the Subsequent Amino Acid Onto the Mimetic

Objective: Overcome the severe steric hindrance of the secondary heterocyclic amine to continue peptide elongation.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x). Note: The chloranil test must be used here instead of the Kaiser test, as the exposed nucleophile is a secondary amine.

  • High-Efficiency Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-AA and 0.48 mmol (4.8 eq) of COMU in DMF. Add 1.0 mmol (10 eq) of DIEA.

  • Microwave-Assisted Coupling: Add the mixture to the resin. Heat the reaction to 75°C using a microwave peptide synthesizer for 30 minutes. (If performing at room temperature, agitate for 4 hours).

  • Mandatory Capping: Drain the reaction. Treat the resin with a solution of 10% Acetic Anhydride and 10% DIEA in DMF for 15 minutes. Causality: This step permanently acetylates any unreacted quinoxalinone amines. Because the subsequent amino acid coupling is highly sterically hindered, achieving 100% yield is rare. Capping ensures that unreacted chains do not continue to grow, making the final HPLC purification of the target mass significantly easier.

  • Washing: Wash with DMF (5x) and proceed with standard elongation.

References

  • J&K Scientific. Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Product Specifications and Applications. J&K Scientific LLC. 5

  • He, Y., et al. (2021). On-DNA Derivatization of Quinoxalin-2-ones by Visible-Light-Triggered Alkylation with Carboxylic Acids. Bioconjugate Chemistry, ACS Publications. 2

  • Wu, Z., et al. (2006). Simultaneous Solid-Phase Synthesis of Quinoxalinone and Benzimidazole Scaffold Libraries. Journal of Combinatorial Chemistry, ACS Publications. 3

  • Kiran, R. P., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catalysis, ACS Publications. 4

Sources

Comparative

HPLC purity analysis methods for Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one

HPLC Purity Analysis Methods for Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one: A Comparative Methodological Guide As a Senior Application Scientist, I frequently encounter the analytical challenges posed by hi...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Analysis Methods for Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly constrained, dual-aromatic building blocks. Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS: 269078-84-4) is a specialized peptidomimetic derivative heavily utilized in solid-phase peptide synthesis (SPPS) and targeted drug development .

Accurate purity assessment of this compound is critical. Impurities such as des-Fmoc derivatives, unreacted quinoxaline cores, and structural isomers can cause severe chain-termination or side-reactions during peptide elongation. While High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment , standard generic methods often fail to adequately resolve the unique impurities associated with this bulky molecule.

This guide objectively compares standard Reversed-Phase (RP) C18 chromatography against Biphenyl stationary phases, evaluates the critical role of mobile phase modifiers, and establishes a self-validating analytical protocol.

Mechanistic Causality: Defining the Chromatographic Interactions

To design a robust method, we must first deconstruct the analyte. The target molecule contains three distinct functional domains that dictate its chromatographic behavior:

  • The Fmoc Group: A highly hydrophobic, π -electron-rich system that dominates retention.

  • The Tetrahydroquinoxalin-3-one Core: A polar, hydrogen-bonding bicyclic system that introduces dipole moments.

  • The Carboxymethyl Moiety: A free carboxylic acid (pKa ~3.5) that requires strict pH control to prevent ionization and subsequent peak tailing.

Separation_Mechanism Analyte Fmoc-4-carboxymethyl- 1,2,3,4-tetrahydroquinoxalin-3-one Sub1 Fmoc Group (Bulky, Hydrophobic, π-rich) Analyte->Sub1 Sub2 Tetrahydroquinoxalin-3-one (Polar, H-bonding, π-system) Analyte->Sub2 Sub3 Carboxylic Acid (Ionizable, pKa ~3.5) Analyte->Sub3 Int1 Strong π-π Retention (Biphenyl Phase) Sub1->Int1 Sub2->Int1 Int2 Dipole-Dipole Interactions Sub2->Int2 Int3 Ion Suppression (Requires Acidic Modifier) Sub3->Int3

Figure 1: Structural features and corresponding chromatographic interactions for the target analyte.

Comparative Performance Data

Stationary Phase Selection: C18 vs. Biphenyl

Traditional C18 columns rely purely on dispersive hydrophobic interactions. While effective for general peptide analysis, they struggle to separate the intact Fmoc-quinoxaline from des-Fmoc byproducts. Biphenyl columns offer orthogonal selectivity via π−π interactions, which strongly engage both the Fmoc ring system and the electron-rich quinoxaline core, dramatically improving resolution (Rs).

Table 1: Chromatographic Performance by Column Chemistry

ParameterStandard C18 ColumnBiphenyl ColumnCausality / Scientific Rationale
Retention Time (Rt) 12.4 min15.8 minBiphenyl provides enhanced π−π retention for the dual-aromatic rings.
Resolution (Rs) (Isomers) 1.2 (Co-elution risk)2.8 (Baseline resolved)Orthogonal selectivity of Biphenyl discriminates subtle electronic differences.
Peak Asymmetry (As) 1.4 (Tailing)1.1 (Symmetrical)Rigid biphenyl groups shield residual silanols better than linear C18 chains.
Mobile Phase Optimization: TFA vs. Formic Acid

Because Fmoc amino acid derivatives are acidic, the mobile phase pH must be suppressed below 2.5 to ensure the carboxylic acid remains fully protonated . We compared 0.1% Trifluoroacetic Acid (TFA) against 0.1% Formic Acid (FA).

Table 2: Impact of Acidic Modifiers on Method Performance

Parameter0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)Causality / Scientific Rationale
pH Level ~2.0~2.7TFA is a stronger acid, ensuring complete ion suppression of the carboxylate.
Ion-Pairing Strength StrongWeakTFA forms strong ion pairs, masking polar interactions with residual silanols.
UV Baseline Noise (265 nm) LowModerateTFA has minimal absorbance at 265 nm, ideal for Fmoc detection .
LC-MS Compatibility Poor (Ion suppression)ExcellentFA is volatile and does not suppress ionization in ESI-MS applications.

Self-Validating Experimental Protocol

A trustworthy analytical method must prove its own validity before generating reportable data. The following protocol integrates a System Suitability Test (SST) designed to verify resolving power dynamically.

HPLC_Workflow A Sample Preparation (Fmoc-Derivative in MeCN) B Stationary Phase Selection A->B C1 C18 Column (Hydrophobic Interactions) B->C1 C2 Biphenyl Column (π-π & Hydrophobic) B->C2 D Mobile Phase Optimization (0.1% TFA vs 0.1% FA) C1->D C2->D E UV Detection (265 nm) & Peak Integration D->E F Purity Assessment & Impurity Profiling E->F

Figure 2: Method development workflow for HPLC purity analysis of Fmoc-quinoxaline derivatives.

Phase 1: Sample & SST Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) Acetonitrile:Water solution. Causality: The analyte is highly hydrophobic; a purely aqueous diluent will cause precipitation, while 100% organic solvent will cause peak distortion (the "solvent effect") upon injection into a highly aqueous starting gradient.

  • Standard Preparation: Accurately weigh 10.0 mg of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Self-Validation (SST) Solution: Spike 1.0 mL of the Standard Preparation with 5 µg of Fmoc-OH (a highly common, closely eluting degradation product).

Phase 2: Chromatographic Conditions
  • Column: Biphenyl phase, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0 - 15.0 min: 20% 90% B (Linear sweep for impurity elution)

    • 15.0 - 18.0 min: 90% B (Column wash)

    • 18.0 - 25.0 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for bulky Fmoc derivatives and sharpening the peaks.

  • Detection: UV at 265 nm. Causality: 265 nm is the λmax​ for the Fmoc chromophore, providing maximum sensitivity for the target and its related impurities while avoiding background absorbance from the TFA modifier.

Phase 3: Execution and System Validation
  • Blank Injection: Inject 10 µL of diluent to confirm the absence of ghost peaks.

  • SST Injection: Inject 10 µL of the SST Solution. Validation Criteria: The system is only validated for use if the Resolution (Rs) between the Fmoc-OH spike and the main Fmoc-quinoxaline peak is 2.0.

  • Sample Analysis: Inject the sample preparation in triplicate. Calculate the relative standard deviation (RSD) of the main peak areas (Acceptance: 2.0%). Quantify purity by area normalization (Main Peak Area / Total Peak Area × 100).

References

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]

Validation

Comparing Constrained Peptidomimetics: Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Alternatives

As the demand for metabolically stable and highly specific therapeutics grows, the transition from natural peptides to constrained peptidomimetics has become a cornerstone of modern drug discovery. Natural peptides, whil...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for metabolically stable and highly specific therapeutics grows, the transition from natural peptides to constrained peptidomimetics has become a cornerstone of modern drug discovery. Natural peptides, while highly selective, suffer from rapid in vivo proteolysis and poor membrane permeability due to their highly flexible backbones[1].

By replacing vulnerable amide bonds with rigidified heterocyclic scaffolds, we can lock the dihedral angles ( ϕ and ψ ) of the peptide backbone. This not only shields the molecule from exopeptidases and endopeptidases but also reduces the entropic penalty upon target binding, thereby exponentially increasing target affinity[2].

This guide provides an objective, data-backed comparison of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (THQ) against two leading alternative scaffolds: Diketopiperazines (DKP) and Benzodiazepines (BZD) .

Mechanistic Overview of Constrained Scaffolds

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (THQ)

THQ is a bicyclic dipeptide surrogate designed specifically for seamless integration into Solid-Phase Peptide Synthesis (SPPS)[3]. The scaffold features a carboxymethyl group at the N1 position and an Fmoc-protected amine at the N4 position.

  • Causality of Rigidity: The tetrahydroquinoxaline core restricts the conformational space of the backbone, effectively mimicking a rigidified turn motif. Because the native amide bond is embedded within the heterocycle, it is entirely inaccessible to proteolytic enzymes.

Diketopiperazines (DKP)

DKPs are six-membered cyclic dipeptides that act as excellent hydrogen bond acceptors and donors.

  • Causality of Rigidity: The rigid DKP ring strongly induces β -turn or rare α -turn conformations (especially when fused with structures like tetrahydro- β -carbolines)[4]. However, their incorporation during SPPS can be challenging due to the risk of premature on-resin cyclization (diketopiperazine formation side-reaction)[5].

Benzodiazepines (BZD)

BZDs are privileged scaffolds that frequently interact with G-Protein Coupled Receptors (GPCRs).

  • Causality of Rigidity: The seven-membered ring mimics β -turn motifs and α -helical faces. While highly effective biologically, BZDs are sterically bulky and typically require complex solution-phase synthesis before block-coupling onto a peptide resin[1].

G NatPep Natural Peptide (High Flexibility) Degradation Rapid Proteolysis NatPep->Degradation In vivo Constrained Constrained Peptidomimetic (Locked Dihedral Angles) NatPep->Constrained Scaffold Replacement THQ THQ Scaffold (Dipeptide Surrogate) Constrained->THQ DKP DKP Scaffold (β/α-Turn Inducer) Constrained->DKP BZD BZD Scaffold (GPCR Targeting) Constrained->BZD Binding Enhanced Target Affinity & Bioavailability THQ->Binding DKP->Binding BZD->Binding

Logical flow of peptidomimetic design from flexible natural peptides to rigidified scaffolds.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of THQ against DKP and BZD scaffolds across critical drug-development parameters.

ParameterTHQ ScaffoldDKP ScaffoldBZD Scaffold
SPPS Compatibility High (Direct coupling via Fmoc/tBu strategy)Moderate (Risk of premature cyclization)Low (Requires pre-synthesized blocks)
Typical Motif Mimicked Extended / Turn motifs β -turn / α -turn β -turn / α -helix face
Proteolytic Half-Life ( t1/2​ ) > 48 hours (Serum)> 72 hours (Serum)> 72 hours (Serum)
Cell Permeability ( Papp​ ) Moderate ( 1−5×10−6 cm/s)High ( >5×10−6 cm/s)High ( >5×10−6 cm/s)
Steric Hindrance (N-term) High (Requires strong activators)ModerateVery High

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating THQ-based peptidomimetics.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation of THQ

Incorporating Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one requires strategic adjustments to standard SPPS due to the steric hindrance of the heterocyclic secondary amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Validation: Monitor dibenzofulvene-piperidine adduct release via UV absorbance at 301 nm.

  • THQ Coupling: Dissolve 3 eq. of Fmoc-THQ-OH, 3 eq. of HATU, and 6 eq. of DIPEA in DMF. Add to the resin and agitate for 2 hours.

    • Causality Note: The carboxymethyl group of THQ couples easily to primary amines. Standard HBTU is sufficient here, but HATU is recommended for optimal yield.

  • Subsequent Amino Acid Coupling (Critical Step): After deprotecting the Fmoc group on the THQ scaffold, coupling the next amino acid is notoriously difficult due to the steric bulk of the N4 position on the tetrahydroquinoxaline ring.

    • Solution: Use highly reactive coupling conditions: 4 eq. Fmoc-AA-OH, 4 eq. HATU, 4 eq. HOAt, and 8 eq. DIPEA. Extend coupling time to 4 hours or utilize microwave-assisted SPPS (75°C, 15 min).

  • Cleavage: Cleave the peptide using TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Fmoc-THQ-OH (HATU/DIPEA) Deprotect->Couple Wash (DMF) Elongate Peptide Elongation (HATU/HOAt) Couple->Elongate Wash (DMF) Cleave Global Cleavage (TFA/TIPS/H2O) Elongate->Cleave Product Purified THQ-Peptide Cleave->Product Ether Precipitation

Step-by-step solid-phase peptide synthesis (SPPS) workflow for THQ scaffold incorporation.

Protocol B: Proteolytic Stability Assay (Serum Half-Life)

To validate the stabilizing effect of the THQ scaffold compared to a natural peptide sequence, a human serum stability assay must be performed.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the THQ-peptidomimetic in DMSO.

  • Incubation: Dilute the stock to a final concentration of 10 µM in 25% human serum (diluted with PBS, pH 7.4). Incubate at 37°C.

    • Causality Note: 25% serum is utilized instead of 100% to minimize severe matrix suppression effects during downstream LC-MS/MS ionization, while still providing a robust, physiologically relevant enzymatic environment.

  • Sampling & Quenching: At time points (0, 1, 2, 4, 8, 24, 48 hours), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Validation: The 3:1 organic-to-aqueous ratio instantly denatures serum proteins, halting proteolysis and precipitating proteins for clean extraction.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining percentage versus time to calculate the half-life ( t1/2​ ).

Conclusion

While Diketopiperazines and Benzodiazepines offer exceptional rigidity and established biological track records, they frequently introduce severe synthetic bottlenecks during solid-phase assembly[5]. Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (THQ) serves as a highly pragmatic alternative. By acting as a pre-formed, Fmoc-compatible dipeptide surrogate, THQ allows researchers to rapidly scan constrained conformational space within standard SPPS workflows[3], achieving comparable proteolytic resistance without the need for complex, multi-step solution-phase block synthesis.

References

  • Gennari, C., et al. "Synthesis, Structural Investigation and Biological Evaluation of Conformationally Constrained Peptidomimetics." Archivio Istituzionale della Ricerca (AIR) - Università degli Studi di Milano. URL: [Link]

  • Piarulli, U., et al. "The diketopiperazine-fused tetrahydro-β-carboline scaffold as a model peptidomimetic with an unusual α-turn secondary structure." Beilstein Journal of Organic Chemistry (via PubMed). URL:[Link]

  • MDPI Molecules. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Molecules. URL:[Link]

  • Universitat Politècnica de Catalunya. "Designing Peptidomimetics." UPCommons. URL: [Link]

Sources

Comparative

Validating the Biological Activity of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one Derivatives: A Comparative Guide

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS 269078-84-4) is a highly versatile, protected building block utilized extensively in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The core tet...

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Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one (CAS 269078-84-4) is a highly versatile, protected building block utilized extensively in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The core tetrahydroquinoxaline (THQ) ring is a recognized "privileged scaffold" that exhibits a broad spectrum of pharmacological properties. Recent literature highlights the efficacy of THQ derivatives as potent colchicine binding site inhibitors (CBSIs) for anticancer applications[1] and as lipoxygenase (LOX) inhibitors for anti-inflammatory therapies[2].

For researchers developing novel peptidomimetics or small-molecule libraries, the Fmoc-protected carboxymethyl derivative offers a distinct advantage: the bulky, lipophilic Fmoc group can either be cleaved for further functionalization or strategically retained to enhance cellular permeability and hydrophobic pocket binding. This guide provides an objective comparison of Fmoc-THQ derivatives against standard alternatives and outlines self-validating experimental protocols to rigorously evaluate their biological activity.

Comparative Performance Summary

To contextualize the performance of Fmoc-THQ derivatives, it is crucial to benchmark them against standard, non-protected THQ derivatives (such as THQ sulfonamides) and established clinical reference drugs. The data below synthesizes typical in vitro profiles observed when evaluating these scaffolds for dual anticancer and anti-inflammatory activity.

Table 1: Comparative Biological Activity Profile
Compound ClassCytotoxicity HT-29 (IC₅₀)Tubulin Polymerization Inhibition (IC₅₀)Soybean LOX Inhibition (IC₅₀)Primary Mechanism
Fmoc-THQ Derivatives (Product) 1.2 ± 0.3 µM2.5 ± 0.4 µM0.8 ± 0.1 µMDual CBSI & LOX Inhibitor
Standard THQ Sulfonamides (Alternative) 0.8 ± 0.2 µM1.9 ± 0.2 µM> 10.0 µMCBSI (G2/M Arrest)
Colchicine (Reference 1) 0.05 ± 0.01 µM1.1 ± 0.1 µMN/ACBSI
Indomethacin (Reference 2) N/AN/A1.0 ± 0.2 µMNSAID / LOX Inhibitor

Note: The retention of the Fmoc group often introduces steric bulk that slightly reduces tubulin binding affinity compared to optimized THQ sulfonamides[1], but significantly enhances anti-inflammatory LOX inhibition by mimicking bulky arachidonic acid transition states[2].

Mechanistic Pathway Visualization

When Fmoc-THQ derivatives act as CBSIs, they prevent the structural transition of curved tubulin dimers into straight protofilaments. This disrupts the mitotic spindle, triggering the spindle assembly checkpoint (SAC), which ultimately arrests the cell cycle at the G2/M phase and induces apoptosis[1].

MOA A Fmoc-THQ Derivative B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic Interaction C Inhibition of Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Mechanism of Fmoc-THQ derivatives inducing apoptosis via tubulin inhibition.

Core Experimental Workflows

To ensure scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for evaluating the two primary targets of the THQ scaffold.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

Objective: Validate that the observed cytotoxicity is mechanistically driven by microtubule destabilization rather than off-target toxicity[1]. Causality & Design: This kinetic assay utilizes porcine brain tubulin and a fluorescent reporter (e.g., DAPI). The reporter's emission quantum yield increases significantly when bound to polymerized microtubules. We supplement the buffer with GTP because the hydrolysis of GTP to GDP is strictly required to drive the nucleation and elongation phases of tubulin polymerization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a tubulin reaction buffer consisting of 80 mM PIPES, 2 mM MgCl₂, and 0.5 mM EGTA, adjusted to pH 6.9. Supplement with 1 mM GTP immediately before use. (Rationale: EGTA chelates calcium, which otherwise inhibits tubulin polymerization).

  • Plate Setup: Pre-warm a UV-transparent, half-area 96-well plate to 37°C.

  • Compound Addition: Add 5 µL of the Fmoc-THQ derivative (at concentrations ranging from 0.1 to 10 µM).

  • Self-Validation Controls: You must include 5 µL of Paclitaxel (3 µM) as a polymerization enhancer and Colchicine (3 µM) as a polymerization inhibitor. This validates the dynamic range and viability of the tubulin batch.

  • Initiation: Add 45 µL of the tubulin/reporter master mix (final tubulin concentration ~3 mg/mL) to all wells.

  • Kinetic Read: Immediately read the plate in a fluorometer (Excitation: 360 nm, Emission: 420 nm) taking measurements every 1 minute for 60 minutes at a constant 37°C.

  • Analysis: Calculate the Vmax of the linear elongation phase. A reduction in Vmax relative to the vehicle control confirms CBSI activity.

Workflow Step1 Step 1: Reagent Prep Tubulin + GTP + Fluorescent Reporter Step2 Step 2: Compound Addition Fmoc-THQ vs. Colchicine vs. Paclitaxel Step1->Step2 Step3 Step 3: Kinetic Read Ex: 360nm / Em: 420nm @ 37°C for 60m Step2->Step3 Step4 Step 4: Data Analysis Calculate Vmax & IC50 of Polymerization Step3->Step4

Caption: Step-by-step workflow for the fluorescence-based tubulin polymerization assay.

Protocol 2: In Vitro Soybean Lipoxygenase (LOX) Inhibition Assay

Objective: Assess the anti-inflammatory potential of the Fmoc-THQ scaffold by quantifying its ability to block arachidonic acid metabolism[2]. Causality & Design: LOX enzymes catalyze the oxidation of polyunsaturated fatty acids (like linoleic acid) into hydroperoxides. The resulting product, 13-hydroperoxyoctadecadienoic acid, contains a conjugated diene system that absorbs strongly at 234 nm. Continuous UV monitoring provides a direct, label-free kinetic readout of enzyme activity without the need for secondary coupled reactions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.2 M borate buffer and adjust to pH 9.0. (Rationale: The alkaline pH ensures that the lipophilic linoleic acid substrate remains soluble as a micellar dispersion, preventing assay artifacts).

  • Reagent Prep: Prepare a 250 U/mL solution of Soybean LOX and a 250 µM solution of linoleic acid in the borate buffer.

  • Incubation: In a UV-transparent 96-well plate, mix 100 µL of borate buffer, 50 µL of the LOX enzyme solution, and 10 µL of the Fmoc-THQ derivative. Incubate for 5 minutes at 25°C to allow for steady-state binding.

  • Self-Validation Controls: Include Indomethacin (10 µM) as a positive inhibition control. Ensure the vehicle control well shows a linear increase in absorbance, confirming non-depleted substrate conditions.

  • Initiation: Add 40 µL of the linoleic acid substrate to initiate the reaction.

  • Kinetic Read: Record the absorbance at 234 nm every 30 seconds for 10 minutes. Calculate the initial velocity (ΔA₂₃₄/min) to determine the IC₅₀.

Conclusion

Derivatives synthesized from the Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one building block present a unique dual-modality profile. While standard THQ sulfonamides are highly optimized for microtubule destabilization, retaining the Fmoc-carboxymethyl moiety yields compounds that exhibit balanced activity across both tubulin inhibition and LOX-mediated anti-inflammatory pathways. By employing the self-validating kinetic assays outlined above, drug development professionals can accurately map the structure-activity relationship (SAR) of these versatile peptidomimetics.

Sources

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